molecular formula C9H7Cl2F B3315664 2-Chloro-3-(4-chloro-2-fluorophenyl)-1-propene CAS No. 951894-27-2

2-Chloro-3-(4-chloro-2-fluorophenyl)-1-propene

Cat. No.: B3315664
CAS No.: 951894-27-2
M. Wt: 205.05 g/mol
InChI Key: LGZUEZFLGHBPGY-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-chloro-2-fluorophenyl)-1-propene is an organic compound that features both chlorine and fluorine substituents on a phenyl ring, along with a propene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(4-chloro-2-fluorophenyl)-1-propene typically involves the reaction of 4-chloro-2-fluorobenzaldehyde with appropriate reagents to introduce the propene group. One common method involves the use of Wittig reaction conditions, where a phosphonium ylide reacts with the aldehyde to form the desired propene compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other olefination techniques. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(4-chloro-2-fluorophenyl)-1-propene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often used.

Major Products

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-(4-chloro-2-fluorophenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Chloro-3-(4-chloro-2-fluorophenyl)-1-propene exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, which can stabilize intermediates and transition states. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-(4-chloro-2-fluorophenyl)-1-propene is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring, along with a propene group. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.

Properties

IUPAC Name

4-chloro-1-(2-chloroprop-2-enyl)-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2F/c1-6(10)4-7-2-3-8(11)5-9(7)12/h2-3,5H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZUEZFLGHBPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=C(C=C(C=C1)Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001223518
Record name 4-Chloro-1-(2-chloro-2-propen-1-yl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001223518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951894-27-2
Record name 4-Chloro-1-(2-chloro-2-propen-1-yl)-2-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951894-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-(2-chloro-2-propen-1-yl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001223518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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